molecular formula C17H17NO3 B14235470 Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]- CAS No. 571169-61-4

Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-

Cat. No.: B14235470
CAS No.: 571169-61-4
M. Wt: 283.32 g/mol
InChI Key: GMPGTJMYIIJPCQ-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-: is an organic compound with the molecular formula C16H15NO3. This compound is known for its unique structure, which includes a phenyl group, a hydroxyphenyl group, and an acetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]- typically involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then reacted with acetamide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It is investigated for its ability to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]- involves its interaction with specific molecular targets in biological systems. The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the acetamide moiety can participate in various biochemical reactions, modulating the function of target proteins and pathways.

Comparison with Similar Compounds

    Acetanilide: A simpler analog with a single phenyl group and an acetamide moiety.

    Paracetamol (Acetaminophen): Contains a phenolic hydroxyl group and an acetamide moiety, widely used as an analgesic and antipyretic.

    N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the additional phenyl group present in Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]-.

Uniqueness: The presence of both a phenyl group and a hydroxyphenyl group in Acetamide, N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]- provides unique chemical properties that are not found in simpler analogs. This structural complexity allows for a broader range of chemical reactions and potential biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

571169-61-4

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-[1-(2-hydroxyphenyl)-3-oxo-3-phenylpropyl]acetamide

InChI

InChI=1S/C17H17NO3/c1-12(19)18-15(14-9-5-6-10-16(14)20)11-17(21)13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3,(H,18,19)

InChI Key

GMPGTJMYIIJPCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2O

Origin of Product

United States

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